molecular formula C20H22O5S B8198378 4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside

4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside

Cat. No.: B8198378
M. Wt: 374.5 g/mol
InChI Key: XIHVGCBDTUPQRQ-PXNRFRIOSA-N
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Description

4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. It is characterized by its molecular formula C20H22O5S and a molecular weight of 374.45 g/mol . This compound is often used in carbohydrate chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside typically involves the benzylidenation of mannopyranoside derivatives. One common method employs fluoroboric acid as a catalyst to facilitate the formation of the benzylidene acetal . The reaction conditions often include:

    Solvent: Dichloromethane (DCM)

    Temperature: Room temperature

    Purification: Crystallization or precipitation

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely follow similar protocols with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the benzylidene group to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the thioglycoside linkage.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dichloromethane (DCM), methanol (MeOH), dimethyl sulfoxide (DMSO)

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Alcohols: From reduction reactions

    Substituted Thioglycosides: From nucleophilic substitution reactions

Scientific Research Applications

4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Investigated for its role in glycosylation processes and as a potential inhibitor of glycosidases.

    Medicine: Explored for its potential in drug development, particularly in targeting carbohydrate-processing enzymes.

    Industry: Utilized in the production of specialty chemicals and as a reagent in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside involves its interaction with carbohydrate-processing enzymes. The compound can act as a competitive inhibitor by mimicking the natural substrates of these enzymes, thereby blocking their active sites and preventing the hydrolysis of glycosidic bonds . This inhibition can affect various biological pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside is unique due to its specific benzylidene acetal protection at the 4 and 6 positions, which provides stability and selectivity in glycosylation reactions. This structural feature distinguishes it from other thioglycosides and enhances its utility in synthetic carbohydrate chemistry.

Properties

IUPAC Name

(4aR,6R,7S,8R,8aS)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17+,18-,19?,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHVGCBDTUPQRQ-PXNRFRIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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